molecular formula C16H14N6 B11436110 N~4~-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine

N~4~-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine

Cat. No.: B11436110
M. Wt: 290.32 g/mol
InChI Key: CTDMAEDLPWXMHB-UHFFFAOYSA-N
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Description

N4-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALINE-1,4-DIAMINE is a complex organic compound belonging to the triazoloquinoxaline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALINE-1,4-DIAMINE typically involves multiple steps. One common method starts with the reaction of o-phenylenediamine with oxalic acid to form 1,4-dihydroquinoxaline-2,3-dione. This intermediate is then treated with thionyl chloride to yield 2,3-dichloroquinoxaline. Subsequent reactions with various reagents, including triazole derivatives, lead to the formation of the desired triazoloquinoxaline compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N4-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALINE-1,4-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoloquinoxaline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

N4-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALINE-1,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as DNA.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent. .

Mechanism of Action

The mechanism of action of N4-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALINE-1,4-DIAMINE involves its ability to intercalate into DNA, disrupting the replication process and leading to cell death. This compound upregulates pro-apoptotic proteins such as BAX and caspase-3 and -9, while downregulating pro-survival proteins like Bcl-2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALINE-1,4-DIAMINE is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to intercalate into DNA and modulate apoptotic pathways makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C16H14N6

Molecular Weight

290.32 g/mol

IUPAC Name

4-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine

InChI

InChI=1S/C16H14N6/c1-10-6-8-11(9-7-10)18-14-15-20-21-16(17)22(15)13-5-3-2-4-12(13)19-14/h2-9H,1H3,(H2,17,21)(H,18,19)

InChI Key

CTDMAEDLPWXMHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4N

Origin of Product

United States

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